

Physical and chemical properties of 2,6-Dimethylisonicotinic acid

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Compound of Interest

Compound Name: *2,6-Dimethylisonicotinic acid
hydrochloride*

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An In-Depth Technical Guide to 2,6-Dimethylisonicotinic Acid

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dimethylisonicotinic acid (CAS No. 54221-93-1), a heterocyclic aromatic organic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, reactivity, and analytical methodologies. By synthesizing technical data with practical insights, this guide serves as an authoritative resource for understanding and utilizing this important chemical intermediate.

Introduction and Molecular Structure

2,6-Dimethylisonicotinic acid, also known as 2,6-dimethylpyridine-4-carboxylic acid, is a substituted pyridine derivative.^[1] Its structure, featuring a carboxylic acid group at the 4-position and two methyl groups at the 2- and 6-positions of the pyridine ring, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable building block in various fields, including medicinal chemistry and materials science. The steric hindrance provided by the flanking methyl groups can influence the reactivity of both the ring nitrogen and the carboxylic acid, a feature that can be strategically exploited in organic synthesis.^{[2][3]}

Caption: Chemical structure of 2,6-Dimethylisonicotinic acid.

Physicochemical Properties

The properties of 2,6-Dimethylisonicotinic acid are summarized below. These data are crucial for predicting its behavior in various solvents and reaction conditions, designing purification strategies, and understanding its potential for biological interactions.

Property	Value	Source
CAS Number	54221-93-1	[1] [4] [5]
Molecular Formula	C ₈ H ₉ NO ₂	[1] [4] [5]
Molecular Weight	151.16 g/mol	[4] [5]
Appearance	Solid	[6]
pKa	Data not available; expected to be similar to other pyridinecarboxylic acids. For comparison, the pKa of the pyridinium ion is 5.25. [7] The acidity of the carboxylic group is influenced by the pyridine ring.	
LogP	1.39664	[5]
Topological Polar Surface Area (TPSA)	50.19 Å ²	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	2	[5]
Rotatable Bonds	1	[5]

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 2,6-Dimethylisonicotinic acid. The key spectral features are derived from its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR: A patent provides data for the proton NMR spectrum in D_2O .^[4] The spectrum is characterized by two main signals:
 - A singlet at approximately 2.82 ppm, integrating to 6H, corresponding to the two equivalent methyl groups (CH_3) at the C2 and C6 positions.
 - A singlet at approximately 8.05 ppm, integrating to 2H, representing the two equivalent protons on the pyridine ring at the C3 and C5 positions.^[4] The equivalence of the methyl groups and the ring protons is due to the molecule's symmetry.
- ^{13}C NMR: While specific data for the target molecule is not available in the provided results, predictions can be made based on similar structures. One would expect distinct signals for the methyl carbons, the substituted and unsubstituted aromatic carbons, and the carboxyl carbon. For example, in 2,6-dimethyl-aniline, the methyl carbons appear around 18 ppm, while the aromatic carbons range from 118 to 145 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Electron Ionization (EI-MS): The EI mass spectrum shows a prominent molecular ion peak (M^+) at m/z 151, which corresponds to the molecular weight of the compound.^[4] Key fragmentation patterns observed include:
 - A peak at m/z 134, corresponding to the loss of a hydroxyl radical ($\cdot\text{OH}$) from the carboxylic acid group ($\text{M}^+ - \text{OH}$).^[4]
 - A peak at m/z 106, resulting from the loss of the entire carboxyl group as CO_2H ($\text{M}^+ - \text{CO}_2\text{H}$).^[4]

Infrared (IR) Spectroscopy

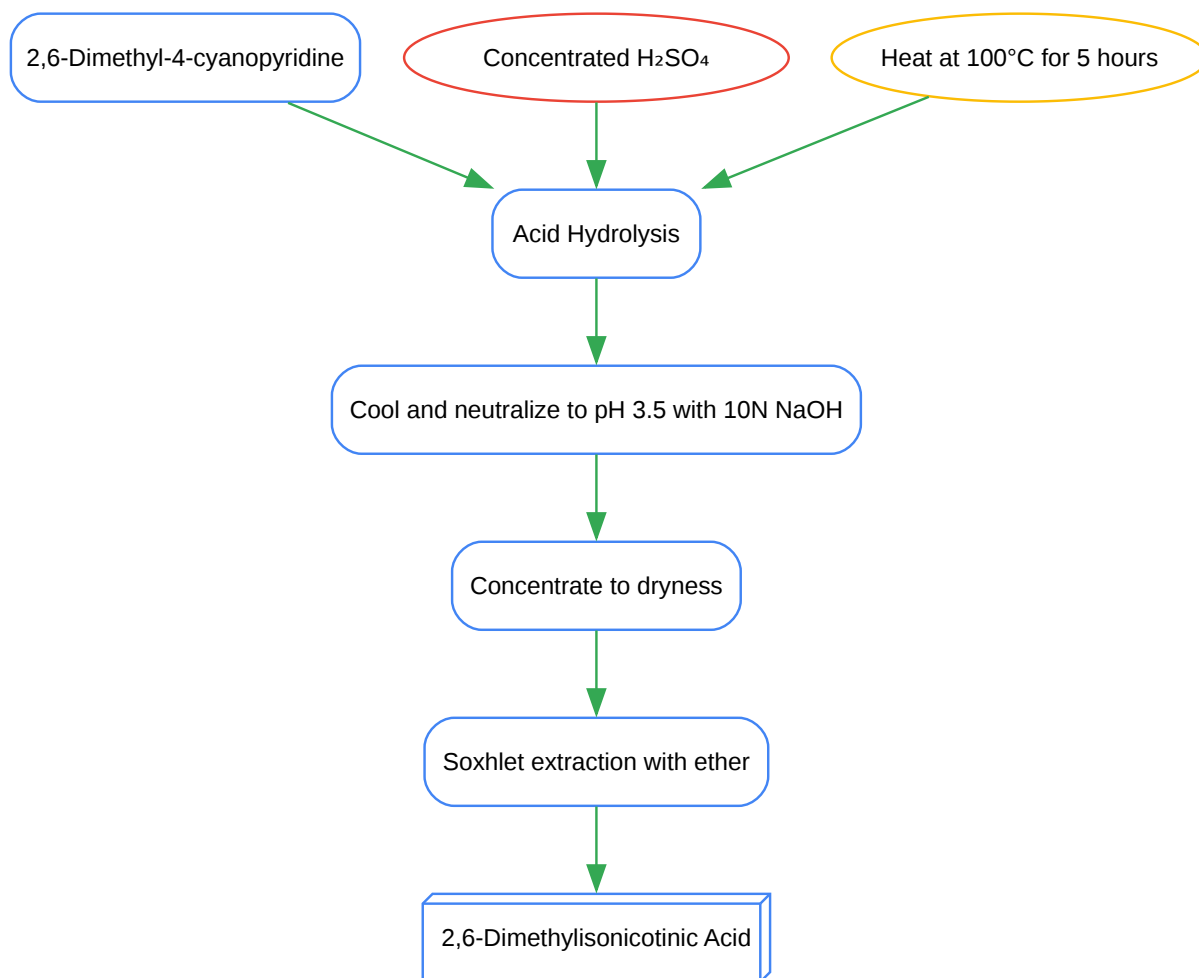
IR spectroscopy is used to identify the functional groups present in the molecule. For 2,6-Dimethylisonicotinic acid, the spectrum would be dominated by:

- A very broad O-H stretching band for the carboxylic acid, typically centered around 3000 cm^{-1} .^[8]
- C-H stretching bands for the methyl and aromatic groups, appearing just above and below 3000 cm^{-1} .
- A strong C=O stretching band for the carbonyl of the carboxylic acid, expected around 1700 cm^{-1} .
- C=C and C=N stretching vibrations from the pyridine ring, typically in the 1600-1450 cm^{-1} region.^[8]

Synthesis and Reactivity

Synthesis

2,6-Dimethylisonicotinic acid can be synthesized via several routes. A common laboratory-scale method involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine.



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Caption: Synthetic workflow for 2,6-Dimethylisonicotinic acid.

Experimental Protocol: Synthesis from 2,6-Dimethyl-4-cyanopyridine[4]

This protocol is adapted from a patented procedure and illustrates a robust method for synthesizing the target compound.

- Reaction Setup: In a suitable reaction vessel, combine 1.0 g (7.56 mmol) of 2,6-dimethyl-4-cyanopyridine with 5 mL of concentrated sulfuric acid.
 - Rationale: Concentrated sulfuric acid serves as both the solvent and the catalyst for the hydrolysis of the nitrile group to a carboxylic acid.

- Heating: Heat the mixture at 100°C for 5 hours.
 - Rationale: Elevated temperature is required to drive the hydrolysis reaction to completion.
- Quenching and Neutralization: Cool the resulting solution in an ice bath. Carefully adjust the pH to 3.5 by slowly adding 10 N sodium hydroxide.
 - Rationale: Cooling prevents uncontrolled boiling during neutralization. Adjusting the pH to 3.5 protonates the carboxylate, making the product less soluble in the aqueous phase and facilitating its extraction.
- Isolation: Concentrate the neutralized solution to dryness under reduced pressure.
- Purification: The crude product can be purified by Soxhlet extraction with ether for 48 hours to yield the final 2,6-dimethylisonicotinic acid.
 - Rationale: Ether is a suitable solvent for extracting the organic acid from the inorganic salts formed during neutralization.

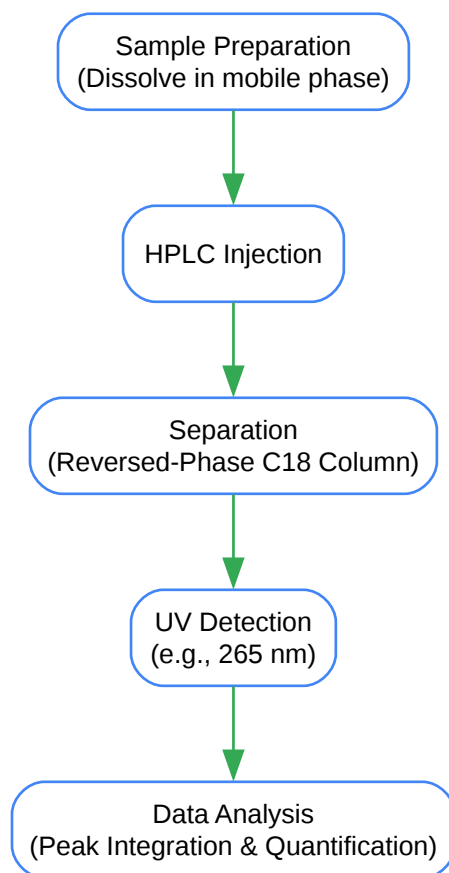
Reactivity

The reactivity of 2,6-Dimethylisonicotinic acid is governed by its three key features: the acidic carboxylic group, the basic pyridine nitrogen, and the aromatic ring.

- Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as esterification. For example, reaction with methanol in the presence of an acid catalyst yields methyl 2,6-dimethylisonicotinate.[\[6\]](#)[\[9\]](#)
- Pyridine Nitrogen: The nitrogen atom is basic, but its nucleophilicity is significantly reduced due to steric hindrance from the adjacent methyl groups. This property makes the parent compound, 2,6-lutidine, a widely used non-nucleophilic base in organic synthesis.[\[2\]](#)[\[3\]](#) This steric hindrance similarly influences the reactivity of 2,6-dimethylisonicotinic acid.
- Aromatic Ring: The pyridine ring can undergo oxidation. For instance, the oxidation of 2,6-lutidine can yield 2,6-diformylpyridine, indicating that the methyl groups are susceptible to transformation under certain conditions.[\[2\]](#)

Analytical Methodologies

Accurate and reliable analysis of organic acids is critical in research and quality control.[10][11] High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of non-volatile organic acids like 2,6-dimethylisonicotinic acid.[12][13]



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Caption: General workflow for HPLC analysis of organic acids.

Experimental Protocol: HPLC-UV Analysis

This protocol provides a self-validating framework for the analysis of 2,6-Dimethylisonicotinic acid.

- **Instrumentation:** A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

- **Mobile Phase Preparation:** Prepare an isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting ratio would be 80:20 (aqueous:organic).
 - **Rationale:** Reversed-phase chromatography is a robust technique for polar analytes.^[12] The acidic mobile phase ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape on the C18 column.
- **Standard Preparation:** Prepare a stock solution of 2,6-Dimethylisonicotinic acid (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by serial dilution.
 - **Rationale:** A calibration curve is essential for accurate quantification.
- **Chromatographic Conditions:**
 - **Flow Rate:** 1.0 mL/min.
 - **Injection Volume:** 10 µL.
 - **Column Temperature:** 30°C.
 - **UV Detection Wavelength:** Scan for optimal absorbance, likely around 265 nm, which is typical for pyridine derivatives.
- **Analysis and Validation:**
 - Inject the standards to generate a calibration curve (peak area vs. concentration).
 - Inject the unknown sample(s).
 - **System Suitability:** Before sample analysis, inject a mid-range standard multiple times to check for system precision (Relative Standard Deviation < 2%), tailing factor (typically < 1.5), and theoretical plates. This ensures the system is performing correctly.
 - **Quantification:** Determine the concentration of 2,6-Dimethylisonicotinic acid in the samples by interpolating their peak areas from the calibration curve.

Applications in Research and Development

While specific applications for 2,6-dimethylisonicotinic acid itself are not extensively detailed in the provided search results, the utility of its structural analogs provides strong evidence of its potential.

- **Pharmaceutical Intermediates:** The isonicotinic acid scaffold is a key component in many pharmaceutical agents. The dichloro-substituted analog, 2,6-dichloroisonicotinic acid, is a well-known inducer of systemic acquired resistance in plants and serves as an intermediate in the synthesis of anti-inflammatory and anti-cancer agents.[14][15]
- **Agrochemicals:** Derivatives of this core structure are used in the formulation of herbicides and pesticides, highlighting its importance in agricultural chemistry.[14]
- **Ligand in Coordination Chemistry:** The presence of both a nitrogen donor and a carboxylate group makes 2,6-dimethylisonicotinic acid a potential bidentate ligand for forming stable complexes with metal ions, a property useful in catalysis and materials science.[16]

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